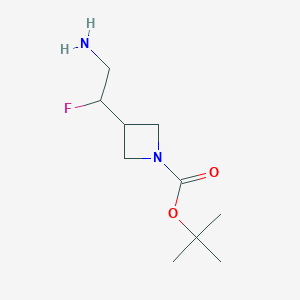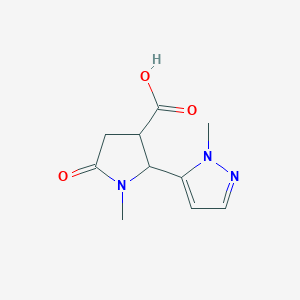
1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-2-(1-methyl-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxylic acid, also known as MPPC, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Researchers have developed novel pyrazole derivatives through intricate synthesis processes. These derivatives, including compounds with specific structural motifs similar to the core structure of interest, have been characterized using various spectroscopic methods and X-ray diffraction to determine their molecular structure and stability. Theoretical calculations, such as density-functional-theory (DFT) and gauge-including atomic orbital (GIAO) methods, have been applied to these compounds to understand their thermodynamic properties and tautomeric forms, showcasing the compound's stability and potential reactivity patterns (Shen et al., 2012).
Medicinal Chemistry Applications
In the realm of medicinal chemistry, certain derivatives of the pyrazole class have been investigated for their potential as anticancer agents. This includes the study of organometallic complexes incorporating pyrazole-based ligands, which have shown promise as cyclin-dependent kinase (Cdk) inhibitors, a critical target in cancer therapy. These complexes have been synthesized and characterized, with their biological activities explored through cytotoxicity assays and molecular docking studies to understand their interaction with target proteins (Stepanenko et al., 2011).
Coordination Chemistry and Material Science
Explorations into coordination chemistry have led to the synthesis of novel coordination complexes and polymers derived from pyrazole-dicarboxylate acid derivatives. These compounds have been studied for their crystal structures and chelation properties with various metal ions. The formation of mononuclear chelate complexes and their potential applications in material science, including their structural features and hydrogen bonding networks, have been extensively analyzed (Radi et al., 2015).
Propiedades
IUPAC Name |
1-methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-12-8(14)5-6(10(15)16)9(12)7-3-4-11-13(7)2/h3-4,6,9H,5H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERQXVUMXLWEHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC=NN2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

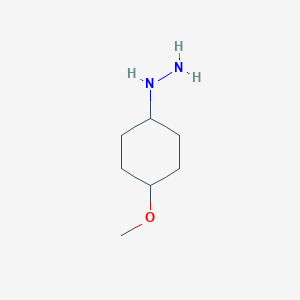

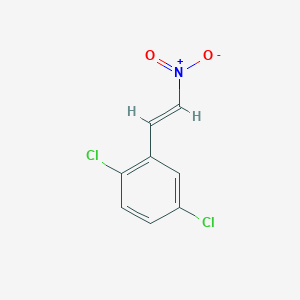


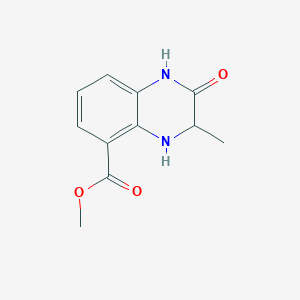

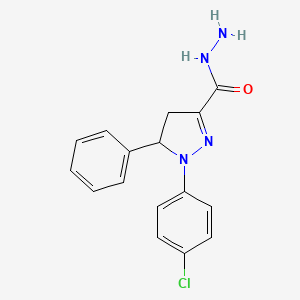
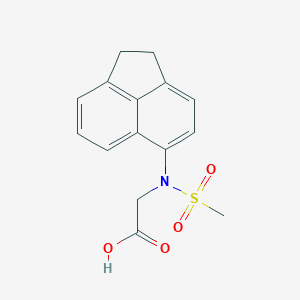

![Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B1434787.png)

